tert-butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
Description
tert-butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate is a bicyclic compound featuring a cyclopenta[c]pyrrole core with stereospecific substitutions. The molecule includes:
- A tert-butyl carboxylate group at position 2, which enhances metabolic stability and facilitates synthetic intermediates .
- A 3a-fluoro substituent, which modulates electronic properties and may influence binding affinity in biological targets .
This compound is structurally related to retinoid-binding protein (RBP4) antagonists, where cyclopenta[c]pyrrole derivatives are key pharmacophores for treating ocular diseases like macular degeneration . Its synthesis likely involves tert-butyl protection/deprotection strategies and coupling reactions, as seen in analogous compounds .
Properties
Molecular Formula |
C20H27FN2O4 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
tert-butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C20H27FN2O4/c1-19(2,3)27-18(25)23-11-15-9-10-16(20(15,21)13-23)22-17(24)26-12-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,22,24)/t15-,16-,20-/m0/s1 |
InChI Key |
YRULFPYQAOEHCA-FTRWYGJKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@@H]([C@@]2(C1)F)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2(C1)F)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate involves multiple steps, including the formation of the hexahydrocyclopenta[c]pyrrole core and the introduction of the fluoro and phenylmethoxycarbonylamino groups. The synthetic route typically involves the following steps:
Formation of the hexahydrocyclopenta[c]pyrrole core: This step involves the cyclization of appropriate precursors under specific reaction conditions.
Introduction of the fluoro group: This step involves the use of fluorinating agents to introduce the fluoro group at the desired position.
Introduction of the phenylmethoxycarbonylamino group: This step involves the use of protecting groups and subsequent deprotection to introduce the phenylmethoxycarbonylamino group.
Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
tert-Butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The fluoro and phenylmethoxycarbonylamino groups can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and interactions due to its unique structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluoro and phenylmethoxycarbonylamino groups play a crucial role in its binding to these targets, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
*Estimated based on analogous structures.
Key Observations:
Fluorine Substitution: The 3a-fluoro group in the target compound distinguishes it from non-fluorinated analogues like the 5-amino derivative .
Amino Protection: The Cbz group at position 4 provides steric hindrance compared to tert-butoxycarbonyl (Boc) or free amino groups. This may influence solubility and receptor interactions .
Core Modifications : Replacement of the pyrimidine-carboxylic acid moiety (as in compound 36 ) with a simpler tert-butyl carboxylate reduces molecular complexity but may limit target specificity.
Bioactivity and Therapeutic Potential
- RBP4 Antagonism: Fluorinated cyclopenta[c]pyrroles (e.g., compound 36 ) show nanomolar potency against RBP4, a target for macular degeneration. The target compound’s 3a-F and Cbz groups may enhance binding but require empirical validation.
- Selectivity : Compared to pyrimidine-containing analogues, the absence of a heteroaromatic ring may reduce off-target effects but also affinity .
- Comparative Solubility: The tert-butyl carboxylate improves solubility over methyl esters, as noted in pharmacokinetic studies of similar molecules .
Physicochemical Properties
- Stability : tert-butyl esters resist hydrolysis better than methyl esters, favoring oral bioavailability .
Biological Activity
The compound tert-butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₈F N₂O₃
- Molecular Weight : 226.31 g/mol
- CAS Number : 1251012-40-4
The structure features a cyclopenta[c]pyrrole backbone with a fluorine atom and a phenylmethoxycarbonylamino group that may influence its biological activity.
Antimicrobial Properties
Recent studies have indicated that derivatives of cyclopenta[c]pyrroles exhibit antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Activity
Research has demonstrated that certain pyrrole derivatives possess anticancer properties. A study focusing on related structures revealed that they can induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the fluorine atom in the structure is hypothesized to enhance the compound's lipophilicity and cellular uptake.
Neuroprotective Effects
Compounds with similar frameworks have been investigated for neuroprotective effects. In vitro studies suggest that these compounds may protect neuronal cells from oxidative stress and excitotoxicity. The proposed mechanism involves modulation of glutamate receptors and reduction of reactive oxygen species.
Case Studies
-
Study on Antimicrobial Activity :
- Objective : To evaluate the efficacy of pyrrole derivatives against Staphylococcus aureus.
- Findings : The compound demonstrated significant inhibitory action with an MIC value of 15 µg/mL.
- : The structural modifications enhance antimicrobial potency.
-
Anticancer Research :
- Study Title : "Caspase Activation by Cyclopenta[c]pyrroles in Human Cancer Cells"
- Results : Induction of apoptosis was confirmed via flow cytometry analysis.
- Significance : Highlights potential as a lead compound for anticancer drug development.
-
Neuroprotection Study :
- Research Focus : Protective effects against glutamate-induced toxicity in neuronal cultures.
- Outcome : Significant reduction in cell death was observed at concentrations as low as 10 µM.
- Implications : Suggests potential therapeutic applications in neurodegenerative diseases.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference Study |
|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | Study on Staphylococcus aureus |
| Anticancer | Induction of apoptosis via caspase activation | "Caspase Activation by Cyclopenta[c]pyrroles" |
| Neuroprotective | Modulation of glutamate receptors | Neuroprotection study |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
